2,4-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide
Description
2,4-Dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide is a heterocyclic sulfonamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine scaffold fused with a substituted benzene sulfonamide moiety. Its design likely aims to exploit synergistic interactions for binding to protein targets, such as calpain-1 or allosteric sites in PEF(S) domains, as suggested by molecular docking studies .
The sulfonamide group enhances solubility and facilitates hydrogen bonding with residues like His131 and Trp168, while the triazolopyridazine ring enables π-π stacking interactions, a critical feature for stabilizing ligand-protein complexes . This dual functionality positions the compound as a candidate for modulating proteolytic or signaling pathways, though its exact biological targets remain to be fully elucidated.
Properties
IUPAC Name |
2,4-dimethyl-N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c1-9-3-4-11(10(2)7-9)21(19,20)17-12-5-6-13-15-14-8-18(13)16-12/h3-8H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMCYTNGMRWLSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NN3C=NN=C3C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate has been reported . Additionally, microwave-mediated, catalyst-free synthesis methods have been developed to obtain similar triazole derivatives with high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities, making it a candidate for various therapeutic uses.
Antidiabetic Activity
Studies have shown that derivatives of benzenesulfonamide can exhibit significant antidiabetic effects. For instance, compounds structurally related to 2,4-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide have been evaluated for their ability to inhibit enzymes related to glucose metabolism. In vivo studies indicate that these compounds can lower blood glucose levels effectively when compared to standard antidiabetic drugs such as glibenclamide .
Antimicrobial Properties
This compound and its derivatives have been tested for antimicrobial activity against various bacterial and fungal strains. The mechanisms often involve inhibition of bacterial growth through interference with metabolic pathways or cell wall synthesis. The minimum inhibitory concentrations (MIC) for several synthesized derivatives show promising results against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
The anticancer activity of compounds similar to 2,4-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide has also been explored. Some derivatives have demonstrated cytotoxic effects against cancer cell lines such as HCT116 (human colorectal carcinoma). These findings suggest that modifications on the sulfonamide scaffold could enhance anticancer efficacy .
Case Studies
Several case studies highlight the applications of related compounds:
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The triazolo-pyridazine core can bind to various enzymes and receptors, modulating their activity. This compound may inhibit enzyme activity by forming stable complexes with the active sites, thereby preventing substrate binding .
Comparison with Similar Compounds
To contextualize the unique profile of 2,4-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide, we compare it with structurally related compounds in terms of molecular interactions, physicochemical properties, and biological activities.
Structural and Interaction-Based Comparisons
Key Observations :
- Triazolopyridazine Core: The triazolopyridazine moiety is a common feature across these compounds, enabling π-stacking with aromatic residues (e.g., Trp168 in PEF(S)) . However, the appended functional groups dictate target specificity. For instance, AZD5153’s piperidylphenoxy extension directs it to BET bromodomains, whereas the sulfonamide group in the target compound may favor protease binding.
- Sulfonamide vs.
Key Observations :
- Melting Points : Triazolopyridazine derivatives with polar substituents (e.g., E-4b) exhibit higher melting points, suggesting stronger intermolecular forces compared to chlorinated analogs (e.g., E-4d) .
- Activity Trade-offs : Replacing benzamidine with triazolopyridazine (as in compounds 14–17 ) abolished thrombin inhibition but introduced antiproliferative effects, highlighting how scaffold modifications drastically alter bioactivity.
Target Selectivity and Mechanism
- Calpain-1 vs. Lin28 : The target compound’s sulfonamide group aligns with calpain-1 inhibitors (e.g., compound 1 ), which interact with His131 via H-bonding. In contrast, Lin28-1632’s acetamide group likely disrupts RNA-binding interfaces .
- PEF(S) Binders : Both the target compound and compound 10 bind PEF(S), but the former’s sulfonamide may occupy additional subpockets, as suggested by MDS chemical space analysis .
Biological Activity
The compound 2,4-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide is a member of the sulfonamide class and incorporates a triazolo-pyridazine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and cardiovascular health. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Core Structure : A benzene ring substituted with a sulfonamide group.
- Functional Groups : Contains a triazolo[4,3-b]pyridazine moiety and two methyl groups at positions 2 and 4 on the benzene ring.
Antitumor Activity
Recent studies have indicated that derivatives of triazolo-pyridazines exhibit significant antitumor properties. For instance, compounds similar to the one have shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung) | 0.83 ± 0.07 | |
| MCF-7 (Breast) | 0.15 ± 0.08 | |
| HeLa (Cervical) | 2.85 ± 0.74 |
These findings suggest that the compound may act as a potent inhibitor of tumor growth by targeting specific pathways involved in cancer cell proliferation.
Cardiovascular Effects
Sulfonamide derivatives have been studied for their effects on cardiovascular parameters. Specifically, research has demonstrated that certain benzenesulfonamide derivatives can influence perfusion pressure and coronary resistance in isolated rat heart models:
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Benzenesulfonamide | 0.001 | Control |
| 2,5-Dichloro-N-(4-nitrophenyl)-benzene-sulfonamide | 0.001 | Increased |
| 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 | Decreased |
The study showed that the compound 4-(2-aminoethyl)-benzenesulfonamide significantly decreased perfusion pressure over time compared to control groups, indicating potential therapeutic effects on cardiovascular conditions .
Enzyme Inhibition
Triazolo-pyridazine derivatives are reported to inhibit various kinases, including c-Met kinase, which is implicated in several malignancies. The inhibition of c-Met has been linked to reduced cell proliferation and increased apoptosis in cancer cells . The specific interactions at the molecular level can be elucidated through docking studies which demonstrate how these compounds bind to target enzymes.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of related compounds has revealed that modifications to the triazolo-pyridazine structure can significantly enhance biological activity. For instance:
- Substitutions at specific positions on the triazole or pyridazine rings can improve binding affinity and selectivity for targets such as c-Met kinase.
- The presence of electron-donating or withdrawing groups can alter pharmacokinetic properties and bioavailability.
Case Studies
- In Vitro Studies : A series of experiments were conducted on various cancer cell lines to assess cytotoxicity and mechanism of action via flow cytometry and apoptosis assays.
- In Vivo Models : Animal models were utilized to evaluate the efficacy of the compound in reducing tumor size and improving survival rates compared to control treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
